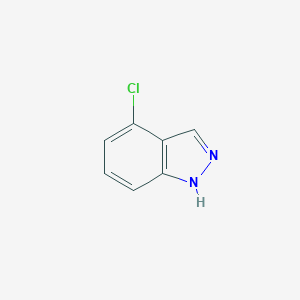

4-Chloro-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-6-2-1-3-7-5(6)4-9-10-7/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQTGQYVQJOJQCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NN2)C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40156818 | |

| Record name | 4-Chloro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40156818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13096-96-3 | |

| Record name | 4-Chloro-1H-indazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013096963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-1H-indazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=694315 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40156818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-CHLORO-1H-INDAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Chloro-1H-indazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U6PT5XJ7G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Chloro-1H-indazole: A Technical Guide for Researchers

CAS Number: 13096-96-3

This technical guide provides an in-depth overview of 4-Chloro-1H-indazole, a key heterocyclic building block in medicinal chemistry and drug discovery. The document covers its physicochemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of therapeutic agents. All quantitative data is presented in structured tables, and detailed experimental protocols are provided.

Physicochemical and Spectroscopic Properties

This compound is an aromatic heterocyclic compound with a molecular formula of C₇H₅ClN₂.[1][2] It presents as an orange solid at room temperature.[3] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference |

| CAS Number | 13096-96-3 | [1][4] |

| Molecular Formula | C₇H₅ClN₂ | [1][2] |

| Molecular Weight | 152.58 g/mol | [1][2] |

| Appearance | Orange solid | [3] |

| Melting Point | 155-160 °C | [1][4] |

| Boiling Point | 309.5 ± 15.0 °C (Predicted) | [1][4] |

| Density | 1.425 ± 0.06 g/cm³ (Predicted) | [1][4] |

| pKa | 12.82 ± 0.40 (Predicted) | [1][4] |

Spectroscopic Data

The structural identity of this compound can be confirmed by various spectroscopic techniques. The following table summarizes its characteristic nuclear magnetic resonance (NMR) and mass spectrometry (MS) data.

| Spectrum Type | Parameters | Data | Reference |

| ¹H NMR | 400 MHz, CDCl₃ | δ 8.18 (d, J= 1 Hz, 1H), 7.33 (d, J= 8 Hz, 1H), 7.31 (t, J= 7 Hz, 1H), 7.17 (dd, J= 7 Hz, 1 Hz, 1H) | [3] |

| LCMS | ESI positive mode | m/e 153 (M+1) | [3] |

Synthesis of this compound

An efficient and high-yield synthesis of this compound has been reported starting from 2-methyl-3-chloroaniline.[3] The overall workflow involves acetylation, diazotization/cyclization, and subsequent hydrolysis.

Experimental Protocol

The following protocol is adapted from the literature and details a laboratory-scale synthesis of this compound.[3]

Materials:

-

2-methyl-3-chloroaniline (9.95 g, 70.6 mmol)

-

Potassium acetate (8.3 g, 84.7 mmol)

-

Chloroform (120 mL)

-

Acetic anhydride (20.0 mL, 212 mmol)

-

Isopentyl nitrite (18.9 mL, 141 mmol)

-

Lithium hydroxide (LiOH) (20.7 g, 494 mmol)

-

Tetrahydrofuran (THF) (150 mL)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a 250 mL round-bottomed flask equipped with a magnetic stirrer, add 2-methyl-3-chloroaniline, potassium acetate, and chloroform.

-

Cool the reaction mixture to 0 °C in an ice bath with continuous stirring.

-

Slowly add acetic anhydride dropwise to the cooled mixture over 2 minutes.

-

Allow the reaction mixture to warm to 25 °C and stir for 1 hour.

-

Heat the reaction system to 60 °C and add isopentyl nitrite.

-

Stir the reaction mixture at 60 °C overnight.

-

After the reaction is complete, add water (75 mL) and THF (150 mL) and cool the mixture to 0 °C.

-

Add lithium hydroxide and continue stirring at 0 °C for 3 hours.

-

Add water (200 mL) and perform an extraction with ethyl acetate (1 x 300 mL, followed by 1 x 100 mL).

-

Combine the organic phases, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield this compound as an orange solid (100% yield reported).[3]

Reactivity and Applications in Drug Development

This compound is a versatile intermediate in organic synthesis. The indazole ring system is considered a "privileged scaffold" due to its prevalence in biologically active compounds.[5] The chlorine substituent at the 4-position, along with the reactive protons and carbons of the heterocyclic ring, allows for diverse functionalization.

The C3 position of the indazole ring is a common site for modification through reactions such as halogenation, acylation, and metal-catalyzed cross-coupling, enabling the synthesis of diverse compound libraries.[6] Furthermore, the N1 position can be readily functionalized, for instance, through acylation.[7]

The indazole core is present in numerous FDA-approved drugs and clinical candidates, exhibiting a wide range of pharmacological activities including anti-inflammatory, antitumor, and anti-HIV properties.[8]

Role as a Precursor to a BRD4 Inhibitor

A significant application of the chloro-indazole scaffold is in the synthesis of inhibitors for bromodomain-containing protein 4 (BRD4). BRD4 is an epigenetic reader that plays a critical role in regulating the transcription of key oncogenes, most notably c-Myc, which is implicated in a variety of cancers.[9] A derivative of this compound, 6-chloro-5-((2,6-difluorophenyl)amino)-1H-indazole-4,7-dione , has been identified as a highly potent BRD4 inhibitor with a half-maximal inhibitory concentration (IC₅₀) of 60 nM.[9] This compound was shown to significantly reduce tumor size in an in vivo xenograft model.[9]

Safety and Handling

This compound is classified as acutely toxic if swallowed.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

| Hazard Statement | GHS Classification | Precautionary Statement | Reference |

| H301: Toxic if swallowed | Acute Toxicity, Oral (Category 3) | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. | [2] |

For comprehensive safety information, refer to the full Safety Data Sheet (SDS) provided by the supplier. General handling procedures for related indazole compounds recommend avoiding contact with skin and eyes, preventing dust formation, and storing in a dry, cool, and well-ventilated place away from oxidizing agents.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecular architectures in drug discovery. Its straightforward, high-yield synthesis and the reactivity of the indazole core make it an attractive starting material for creating libraries of novel compounds. Its demonstrated utility in the development of potent enzyme inhibitors, such as for BRD4, highlights its significance for researchers and scientists in medicinal chemistry and oncology. Proper safety precautions are essential when handling this compound due to its acute toxicity.

References

- 1. 4-CHLORO (1H)INDAZOLE price,buy 4-CHLORO (1H)INDAZOLE - chemicalbook [chemicalbook.com]

- 2. tandfonline.com [tandfonline.com]

- 3. 4-CHLORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 4. 4-CHLORO (1H)INDAZOLE | 13096-96-3 [chemicalbook.com]

- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. soc.chim.it [soc.chim.it]

- 7. Indazole synthesis [organic-chemistry.org]

- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of indazole-4,7-dione derivatives as novel BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Chloro-1H-indazole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of 4-Chloro-1H-indazole, a heterocyclic aromatic organic compound that serves as a crucial building block in medicinal chemistry. Its derivatives have shown a wide range of biological activities, making it a compound of significant interest in the development of novel therapeutics.[1][2][3]

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below, providing a consolidated reference for laboratory use.

| Property | Value | Source |

| Molecular Formula | C₇H₅ClN₂ | [4] |

| Molecular Weight | 152.58 g/mol | [4] |

| Melting Point | 155-160 °C | [4] |

| Boiling Point | 309.5±15.0 °C (Predicted) | [4] |

| Density | 1.425±0.06 g/cm³ (Predicted) | [4] |

| pKa | 12.82±0.40 (Predicted) | [4] |

| Appearance | Off-white to light yellow solid | [4] |

Spectral Data

Key spectral data for the characterization of this compound are provided below.

-

¹H NMR (400 MHz, CDCl₃): δ 8.18 (d, J= 1 Hz, 1H), 7.33 (d, J= 8 Hz 1H), 7.31 (t, J= 7 Hz, 1H), 7.17 (dd, J= 7 Hz, 1 Hz 1H).[5]

-

LCMS (ESI pos): m/e 153 (M+1).[5]

Experimental Protocols

The synthesis of this compound can be achieved through various methods. A commonly employed protocol involves the cyclization of 2-methyl-3-chloroaniline.[5]

Synthesis of this compound from 2-Methyl-3-chloroaniline[5]

Materials:

-

2-methyl-3-chloroaniline

-

Potassium acetate

-

Chloroform

-

Acetic anhydride

-

Isopentyl nitrite

-

Water

-

Tetrahydrofuran (THF)

-

Lithium hydroxide (LiOH)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a 250 mL round-bottomed flask equipped with a stirrer, add 2-methyl-3-chloroaniline (8.4 mL, 9.95 g, 70.6 mmol), potassium acetate (8.3 g, 84.7 mmol), and chloroform (120 mL).

-

Cool the reaction mixture to 0 °C with stirring.

-

Slowly add acetic anhydride (20.0 mL, 212 mmol) dropwise over 2 minutes to the cooled mixture.

-

Gradually warm the reaction mixture to 25 °C and stir continuously at this temperature for 1 hour.

-

Heat the reaction system to 60 °C and add isopentyl nitrite (18.9 mL, 141 mmol).

-

Stir the reaction mixture at 60 °C overnight.

-

After the reaction is complete, add water (75 mL) and THF (150 mL) and cool the mixture to 0 °C.

-

Add lithium hydroxide (LiOH, 20.7 g, 494 mmol) and continue to stir the reaction at 0 °C for 3 hours.

-

Add water (200 mL) and perform extraction with ethyl acetate (EtOAc, 300 mL, followed by 100 mL).

-

Combine the organic phases, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield this compound as an orange solid.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Reactivity and Stability

This compound is a stable solid under standard conditions. The indazole ring system is aromatic, which contributes to its stability. The chlorine atom at the 4-position can participate in various substitution reactions, making it a versatile intermediate for the synthesis of more complex molecules. The NH proton of the indazole ring can be deprotonated by a base, allowing for N-alkylation or N-arylation reactions. Indazole and its derivatives are known to exist in tautomeric forms, with the 1H-indazole tautomer being the most predominant and thermodynamically stable.[1][2]

Biological Relevance

Indazole derivatives are recognized as privileged structures in medicinal chemistry due to their wide range of pharmacological activities.[1] These activities include anti-inflammatory, antitumor, antifungal, antibacterial, and anti-HIV properties.[1] While specific signaling pathways for this compound itself are not extensively documented, its role as a key intermediate allows for the synthesis of compounds that target various biological pathways. For instance, derivatives have been developed as kinase inhibitors, which play a crucial role in cell signaling and are important targets in cancer therapy.[6][7] The functionalization of the indazole scaffold, often starting from intermediates like this compound, is a critical step in the discovery of new therapeutic agents.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caribjscitech.com [caribjscitech.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. 4-CHLORO (1H)INDAZOLE price,buy 4-CHLORO (1H)INDAZOLE - chemicalbook [chemicalbook.com]

- 5. 4-CHLORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 4-Chloro-1H-indazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Chloro-1H-indazole in common laboratory solvents. Due to the limited availability of specific quantitative solubility data in published literature, this guide focuses on providing qualitative solubility information and detailed experimental protocols for determining solubility, enabling researchers to ascertain these values in their own laboratory settings.

Core Concepts in Solubility

Solubility is a critical physicochemical parameter in drug discovery and development, influencing bioavailability, formulation, and the design of synthetic routes. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For pharmaceutical compounds, solubility is typically determined as either thermodynamic or kinetic.

-

Thermodynamic Solubility refers to the equilibrium concentration of a compound in a saturated solution. It is a fundamental property of the molecule under specific conditions.

-

Kinetic Solubility is the concentration of a compound at the point of precipitation from a solution prepared by adding the compound from a concentrated stock (usually in DMSO) to an aqueous buffer. This is a high-throughput screening method often used in early drug discovery.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₅ClN₂ |

| Molecular Weight | 152.58 g/mol |

| Appearance | Reported as an orange or orange-red solid. |

| Melting Point | Data not consistently available. |

Qualitative Solubility Profile of this compound

-

Tetrahydrofuran (THF) and Water: A mixture of THF and water has been used for the recrystallization of the precursor, N-acetyl-4-chloro-1H-indazole, suggesting that this compound itself may have some solubility in THF and limited solubility in water.[1]

-

Ethyl Acetate (EtOAc): This solvent has been used for the extraction of this compound from an aqueous reaction mixture, indicating good solubility in ethyl acetate.[2]

-

Chloroform (CHCl₃): Chloroform has been used as a solvent in the synthesis of this compound.[2]

-

Dimethyl Sulfoxide (DMSO): As a powerful polar aprotic solvent, DMSO is expected to be a good solvent for this compound, a common characteristic for many heterocyclic compounds in drug discovery.[3][4]

-

Alcohols (Methanol, Ethanol): While specific data for this compound is unavailable, substituted 2H-indazoles have been studied in methanol and ethanol, suggesting these as potential solvents.

-

Acetonitrile (MeCN): Acetonitrile is another common solvent for heterocyclic compounds and has been used in reactions involving substituted indazoles.[5]

-

Dichloromethane (DCM): The solubility of various imidazole derivatives has been studied in dichloromethane, indicating it as a potential solvent for this compound.[6]

Based on the general behavior of related heterocyclic compounds, it is anticipated that this compound will exhibit higher solubility in polar aprotic solvents like DMSO and DMF, and moderate solubility in other organic solvents such as THF, ethyl acetate, and alcohols. Its solubility in non-polar solvents and water is expected to be low.

Experimental Protocols for Solubility Determination

The absence of published quantitative solubility data for this compound necessitates experimental determination. The most common and robust method for determining thermodynamic solubility is the shake-flask method .[7] For high-throughput needs, kinetic solubility assays are often employed.[3][4]

Thermodynamic Solubility Determination: Shake-Flask Method

This method measures the equilibrium solubility of a compound.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, methanol, ethanol, DMSO, etc.)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure a saturated solution is formed.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).[3]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant using a syringe filter.[7]

-

Quantification:

-

Carefully take an aliquot of the clear, saturated supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a calibrated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.

Below is a Graphviz diagram illustrating the workflow for the thermodynamic shake-flask solubility determination.

Kinetic Solubility Assay

This high-throughput method is used to estimate solubility in early drug discovery.

Materials:

-

10-20 mM stock solution of this compound in DMSO.[4]

-

Aqueous buffer (e.g., phosphate-buffered saline, PBS).

-

96-well microtiter plates.

-

Plate shaker.

-

Plate reader (nephelometer or UV-Vis spectrophotometer).[3]

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).[4]

-

Assay Plate Preparation: Add a small volume of the DMSO stock solution to the wells of a 96-well plate.

-

Buffer Addition: Add the aqueous buffer to the wells to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

Incubation: Shake the plate for a defined period (e.g., 1-2 hours) at a constant temperature.[3]

-

Measurement:

-

Nephelometry: Measure the turbidity of the solutions in the plate reader. An increase in turbidity indicates precipitation of the compound.

-

Direct UV: Centrifuge the plate to pellet the precipitate, then measure the UV absorbance of the supernatant at the λmax of this compound.

-

-

Data Analysis: The kinetic solubility is the highest concentration at which no precipitation is observed.

Below is a Graphviz diagram illustrating the logical relationship in a kinetic solubility assay.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. 4-CHLORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 3. enamine.net [enamine.net]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. soc.chim.it [soc.chim.it]

- 6. researchgate.net [researchgate.net]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

An In-depth Technical Guide on the Molecular Structure and Conformation of 4-Chloro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformation of 4-Chloro-1H-indazole, a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. This document summarizes key structural parameters derived from computational studies, outlines the methodologies for its structural characterization, and presents visualizations of its molecular framework and analytical workflows.

Molecular Structure and Conformation

This compound (C₇H₅ClN₂) is a bicyclic molecule comprising a benzene ring fused to a pyrazole ring, with a chlorine atom substituted at the 4-position.[1] The indazole ring system is known to be essentially planar, a characteristic confirmed in studies of its derivatives.[2][3] The conformation of the molecule is largely rigid due to its aromatic nature, with the primary structural variables being the precise bond lengths and angles within the fused ring system.

Tautomerism

Indazole and its derivatives can exist in two tautomeric forms: 1H-indazole and 2H-indazole. Computational studies have shown that the 1H-tautomer of indazole is thermodynamically more stable than the 2H-tautomer.[4] This guide focuses on the more prevalent and stable 1H-tautomer of this compound.

Quantitative Structural Data

Table 1: Calculated Quantum Chemical Parameters of this compound

| Parameter | Value |

| HOMO (eV) | -6.34 |

| LUMO (eV) | -0.99 |

| Energy Gap (ΔE) | 5.35 |

| Dipole Moment (Debye) | 2.59 |

| Ionization Potential (eV) | 6.34 |

| Electron Affinity (eV) | 0.99 |

| Hardness (η) | 2.67 |

| Softness (S) | 0.18 |

| Electronegativity (χ) | 3.66 |

| Electrophilicity Index (ω) | 2.50 |

Data sourced from a theoretical study using the B3LYP/6-311++G(d,p) level of theory in the gas phase.

Experimental and Computational Protocols

The structural characterization of this compound and related compounds relies on a combination of experimental techniques and computational modeling.

Synthesis

A common synthetic route to this compound involves the diazotization of 3-chloro-2-methylaniline followed by intramolecular cyclization.[5]

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure, providing information about the electronic environment of the hydrogen and carbon atoms.

-

Infrared (IR) and Raman Spectroscopy: These techniques are used to identify the characteristic vibrational modes of the molecule.

-

Mass Spectrometry (MS): MS is employed to determine the molecular weight and fragmentation pattern of the compound.

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid, yielding accurate bond lengths, bond angles, and torsion angles. Although a crystal structure for a derivative, N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide, has been determined, the structure of the parent compound remains to be published.[2]

Computational Chemistry

Density Functional Theory (DFT) is a powerful computational method used to predict the optimized geometry and electronic properties of molecules. A typical protocol involves:

-

Model Building: Construction of the initial 3D structure of this compound.

-

Geometry Optimization: Using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to find the lowest energy conformation.

-

Frequency Calculation: To confirm that the optimized structure is a true minimum on the potential energy surface and to predict vibrational frequencies.

-

Property Calculation: Calculation of electronic properties such as HOMO-LUMO energies, dipole moment, and molecular electrostatic potential.

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for its structural determination.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. Synthesis, Biological Properties, and Molecular Docking Study of Novel 1,2,3-Triazole-8-quinolinol Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 5. Turkish Computational and Theoretical Chemistry » Submission » Theoretical Evaluation of Six Indazole Derivatives as Corrosion Inhibitors Based on DFT [dergipark.org.tr]

The Indazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold, a bicyclic heterocyclic system composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged structure" in medicinal chemistry and drug discovery.[1][2] Its unique physicochemical properties and ability to form key interactions with various biological targets have led to the development of a multitude of clinically successful drugs and promising therapeutic candidates.[1][3] This technical guide provides a comprehensive overview of the biological significance of the indazole scaffold, focusing on its diverse pharmacological activities, mechanisms of action, and applications in treating a range of diseases, particularly cancer. The content herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the field of drug development.

Indazole and its derivatives are relatively rare in nature but have demonstrated a broad spectrum of pharmacological activities in synthetic compounds, including anti-inflammatory, anti-cancer, anti-microbial, and neuroprotective effects.[4][5][6][7] The versatility of the indazole core allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of drug candidates.[4] Several FDA-approved drugs, such as the kinase inhibitors Axitinib and Pazopanib, and the PARP inhibitor Niraparib, feature the indazole scaffold, highlighting its clinical importance.[8][9]

Anti-Cancer Activity: A Dominant Therapeutic Application

The most significant therapeutic application of the indazole scaffold to date is in the field of oncology.[1][10] Indazole-containing compounds have been successfully developed as potent inhibitors of various protein kinases, which are key regulators of cellular processes frequently dysregulated in cancer.[9]

Kinase Inhibition

The 1H-indazole core is recognized as a privileged scaffold for interacting with the ATP-binding pocket of a wide array of protein kinases.[2] This structural motif can mimic the purine core of ATP, allowing indazole-based compounds to act as competitive inhibitors.[2]

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition:

Several clinically approved indazole-based drugs, including Pazopanib and Axitinib, target VEGFRs, which play a crucial role in tumor angiogenesis.[1][11] By inhibiting VEGFR signaling, these drugs disrupt the formation of new blood vessels that supply tumors with essential nutrients and oxygen, thereby impeding tumor growth and metastasis.[1]

-

Pazopanib: An oral angiogenesis inhibitor that targets multiple tyrosine kinases, including VEGFR-1, -2, and -3, Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and c-Kit.[1]

-

Axitinib: A potent and selective inhibitor of VEGFR-1, -2, and -3.[8][11]

Poly(ADP-ribose) Polymerase (PARP) Inhibition:

Niraparib is a potent and selective PARP inhibitor that contains a 2H-indazole scaffold.[4][8] PARP enzymes are critical for DNA repair, and their inhibition in cancer cells with existing DNA repair deficiencies (e.g., BRCA mutations) leads to synthetic lethality and cell death.

Other Kinase Targets:

Indazole derivatives have been developed to target a range of other kinases implicated in cancer, including:

-

Aurora kinases: Essential for cell cycle regulation.[12]

-

Fibroblast Growth Factor Receptors (FGFRs): Dysregulation is associated with various cancers.[9]

-

Fms-like tyrosine kinase 3 (FLT3), PDGFRα, and Kit: Targets for amino-indazole inhibitors.[13]

Signaling Pathway: VEGFR Inhibition by Pazopanib

The following diagram illustrates the mechanism of action of Pazopanib in inhibiting the VEGFR signaling pathway.

Caption: Mechanism of VEGFR signaling inhibition by Pazopanib.

Quantitative Data on Indazole-Based Kinase Inhibitors

The following table summarizes the inhibitory activities of selected indazole-containing compounds against various kinases.

| Compound Name | Target Kinase(s) | IC50 / EC50 | Reference |

| Pazopanib | VEGFR-2 | IC50 = 30 nM | [9] |

| Axitinib | VEGFR-1, -2, -3 | IC50 = 0.1, 0.2, 0.1-0.3 nM | [8] |

| Niraparib | PARP-1, PARP-2 | IC50 = 3.8, 2.1 nM | [4] |

| CFI-400945 | PLK4 | IC50 = 2.8 nM | [6] |

| Compound 102 | FGFR1 | IC50 = 30.2 ± 1.9 nM | [4] |

| SR-1459 | ROCK-II | IC50 = 13 nM | [14] |

| Compound 4 | FLT3 | EC50 < 10 nM | [13] |

| Compound 11 | PDGFRα (T674M) | EC50 < 10 nM | [13] |

| Compound 90 | JNK3 | IC50 = 0.005 μM | [7] |

| Compound 89 | MAO-B | IC50 = 52 nM | [7] |

Anti-Inflammatory Activity

Indazole derivatives have also demonstrated significant anti-inflammatory properties.[15][16] The commercially available non-steroidal anti-inflammatory drugs (NSAIDs) Bendazac and Benzydamine feature a 1H-indazole scaffold.[6] The anti-inflammatory effects of indazole compounds are attributed to their ability to inhibit key inflammatory mediators.

Mechanism of Anti-Inflammatory Action

Studies have shown that indazole derivatives can exert their anti-inflammatory effects through multiple mechanisms:

-

Inhibition of Cyclooxygenase-2 (COX-2): Indazole compounds have been shown to inhibit COX-2, an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[15][16]

-

Inhibition of Pro-inflammatory Cytokines: These compounds can also inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β).[15][16]

-

Free Radical Scavenging: Some indazole derivatives possess antioxidant properties and can scavenge free radicals, which contribute to inflammatory processes.[15][16]

Experimental Workflow: In Vitro Anti-Inflammatory Assays

The following diagram outlines a typical experimental workflow for evaluating the in vitro anti-inflammatory activity of indazole derivatives.

Caption: Workflow for in vitro anti-inflammatory evaluation.

Antimicrobial Activity

The indazole scaffold has also been explored for its potential as an antimicrobial agent, with derivatives showing activity against various bacterial and fungal strains.[17][18][19]

Antibacterial and Antifungal Effects

-

N-methyl-3-aryl indazoles have demonstrated activity against bacterial strains such as Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium, as well as the fungal strain Candida albicans.[17]

-

Some 2,3-diphenyl-2H-indazole derivatives have shown in vitro growth inhibition against Candida albicans and Candida glabrata.[19]

Neuroprotective and Other Activities

Beyond cancer, inflammation, and microbial infections, the indazole scaffold has shown promise in other therapeutic areas. Indazole derivatives have been investigated as neuroprotective agents, particularly as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases.[7][20] Additionally, indazole-based compounds have been explored as HIF-1 inhibitors and calcium-release activated calcium (CRAC) channel blockers.[21][22]

Experimental Protocols

This section provides an overview of key experimental methodologies cited in the literature for the evaluation of indazole derivatives.

In Vitro Kinase Inhibition Assay (General Protocol)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of an indazole compound against a specific protein kinase.

-

Materials: Recombinant kinase, substrate peptide, ATP, indazole compound, assay buffer, detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Prepare serial dilutions of the indazole compound.

-

In a microplate, add the kinase, substrate peptide, and the indazole compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at a specific temperature for a defined period.

-

Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence to quantify ADP production).

-

Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

-

Objective: To assess the cytotoxic or cytostatic effects of an indazole compound on cancer cell lines.

-

Materials: Cancer cell lines, cell culture medium, indazole compound, MTT reagent or CellTiter-Glo® reagent, plate reader.

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the indazole compound.

-

Incubate for a specified period (e.g., 72 hours).

-

Add the viability reagent (e.g., MTT or CellTiter-Glo®) and incubate as per the manufacturer's instructions.

-

Measure the absorbance or luminescence, which is proportional to the number of viable cells.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the IC50 value from the dose-response curve.

-

Carrageenan-Induced Paw Edema in Rats (In Vivo Anti-inflammatory Assay)

-

Objective: To evaluate the in vivo acute anti-inflammatory activity of an indazole compound.[15][16]

-

Animals: Wistar rats.

-

Procedure:

-

Administer the indazole compound or vehicle control to the rats.

-

After a set time (e.g., 30-60 minutes), inject a sub-plantar injection of carrageenan into the hind paw to induce inflammation.

-

Measure the paw volume at different time points post-carrageenan injection using a plethysmometer.

-

Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

-

Conclusion and Future Perspectives

The indazole scaffold has firmly established itself as a cornerstone in modern medicinal chemistry, leading to the development of life-saving drugs and a rich pipeline of clinical candidates.[7][23] Its versatility in targeting a wide array of biological molecules, particularly protein kinases, underscores its continued importance in drug discovery.[9]

Future research will likely focus on several key areas:

-

Novel Target Identification: Exploring the potential of indazole derivatives against new and emerging therapeutic targets.

-

Structure-Based Drug Design: Utilizing computational and structural biology approaches to design more potent and selective indazole-based inhibitors.[12]

-

Combinatorial Chemistry and High-Throughput Screening: Expanding the chemical space of indazole derivatives to identify novel bioactive compounds.

-

Targeted Drug Delivery: Developing strategies to deliver indazole-based drugs specifically to diseased tissues, thereby enhancing efficacy and reducing side effects.

The continued exploration of the indazole scaffold holds immense promise for the discovery and development of next-generation therapeutics to address unmet medical needs across various disease areas.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives | MDPI [mdpi.com]

- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction - ProQuest [proquest.com]

- 12. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Impact of Indazole Scaffold as Antibacterial and Antifungal Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 19. mdpi.com [mdpi.com]

- 20. benthamscience.com [benthamscience.com]

- 21. Design, synthesis and insight into the structure-activity relationship of 1,3-disubstituted indazoles as novel HIF-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Chloro-1H-indazole: A Comprehensive Technical Guide to Safety, Handling, and MSDS

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-1H-indazole is a heterocyclic aromatic organic compound that serves as a critical building block in medicinal chemistry and drug development. Its utility in the synthesis of a variety of biologically active molecules necessitates a thorough understanding of its safety profile and handling requirements. This technical guide provides an in-depth overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for this compound, tailored for professionals in research and development.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling and use in experimental settings.

| Property | Value | Reference |

| CAS Number | 13096-96-3 | [1] |

| Molecular Formula | C₇H₅ClN₂ | [2] |

| Molecular Weight | 152.58 g/mol | [2] |

| Appearance | Solid | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Not available | |

| SMILES | Clc1cccc2[nH]ncc12 | [1] |

| InChI Key | CQTGQYVQJOJQCM-UHFFFAOYSA-N | [1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating its potential dangers.

| Hazard Class | Category | Signal Word | Hazard Statement | GHS Pictogram |

| Acute Toxicity (Oral) | 3 | Danger | H301: Toxic if swallowed | GHS06 (Skull and Crossbones) |

Data sourced from Sigma-Aldrich Safety Data Sheet.[1]

Toxicological Data

While specific quantitative toxicological data such as LD50 (median lethal dose) and LC50 (median lethal concentration) values for this compound are not available in the reviewed literature and safety data sheets, the GHS classification of "Acute Toxicity (Oral), Category 3" indicates a high degree of toxicity if ingested.[1] Extrapolation from data on related indazole derivatives suggests that caution should be exercised for all routes of exposure.

Handling and Storage

Proper handling and storage procedures are critical to minimize the risk of exposure to this compound.

Handling Toxic Powders

As this compound is a solid, it is often handled as a powder, which presents a risk of inhalation and surface contamination.

-

Engineering Controls : All handling of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, biological safety cabinet (BSC), or an exhausted balance enclosure to minimize inhalation exposure.[3]

-

Procedural Controls :

-

Avoid the generation of dust. Use appropriate tools, such as spatulas, for transferring the compound.[3]

-

When weighing, do so within a ventilated enclosure. If a balance is not available inside a fume hood, consider purchasing the material in a pre-weighed format or in a liquid solution.[3]

-

Close container lids when not in use to prevent accidental spillage.

-

Work over disposable bench covers to easily manage spills.

-

Decontaminate the exterior of vials and equipment after handling.

-

Storage Requirements

Proper storage is essential to maintain the integrity of the compound and prevent accidental exposure.

-

General Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

-

Incompatible Materials : Keep away from strong oxidizing agents.[5]

-

Labeling : Ensure all containers are clearly and accurately labeled according to GHS standards.

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is the final and a critical barrier between the researcher and the hazardous substance.

| PPE Category | Recommendation | Specifications |

| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][6] |

| Skin Protection | Chemical-resistant, impervious gloves. | Nitrile or neoprene gloves are generally recommended. Inspect gloves for tears or holes before use. |

| Laboratory coat. | A standard lab coat is required to protect against skin contact. | |

| Respiratory Protection | NIOSH-approved respirator. | Required when handling the powder outside of a certified chemical fume hood or if there is a risk of dust generation. The type of respirator should be determined by a formal risk assessment. |

First Aid Measures

In the event of exposure to this compound, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Procedure |

| Ingestion | Seek immediate medical attention. Call a poison control center or doctor.[7] Do not induce vomiting. |

| Inhalation | Move the person to fresh air. If breathing has stopped, perform artificial respiration. Keep the person warm and at rest. Seek medical attention as soon as possible.[8] |

| Skin Contact | Immediately wash the contaminated skin with soap and plenty of water. Remove contaminated clothing. If irritation persists, get medical attention.[8] |

| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8] |

Firefighting Measures

In the event of a fire involving this compound, the following measures should be taken.

-

Suitable Extinguishing Media : Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[5]

-

Hazardous Combustion Products : Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[5][6]

-

Protective Equipment for Firefighters : As in any fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode, and full protective gear.[5]

Accidental Release Measures

In the case of a spill or accidental release, the following procedures should be followed.

-

Personal Precautions : Ensure adequate ventilation and wear appropriate personal protective equipment as outlined in Section 5.

-

Containment and Cleanup :

-

For solid spills, carefully sweep up the material to avoid generating dust and shovel it into a suitable, labeled container for disposal.[5]

-

For solutions, absorb the spill with an inert material (e.g., sand, diatomite, acid binders, universal binders, sawdust) and place it in a suitable container for disposal.[9]

-

-

Environmental Precautions : Prevent the material from entering drains, sewers, or watercourses.[9]

Experimental Protocols: Principles of Safety Assessment

While specific experimental safety studies for this compound are not publicly available, the following outlines the principles of standard methodologies for assessing the safety of a novel chemical substance, based on internationally recognized guidelines.

Acute Oral Toxicity Assessment (Based on OECD Guidelines 420, 423, and 425)

The primary goal of acute oral toxicity studies is to determine the potential for a substance to cause adverse health effects from a single oral dose. These studies help in the GHS classification of the chemical.

-

Principle : A stepwise procedure is used where a small number of animals (typically rats) are administered the test substance. The dose for each subsequent step is adjusted based on the observed toxicity in the previous step. This approach aims to minimize the number of animals used while still obtaining sufficient data for hazard classification.

-

Methodology :

-

Dose-ranging/Sighting Study : An initial study with a small number of animals to determine the appropriate starting dose range for the main study.

-

Main Study : Groups of animals are dosed at different fixed levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

Observation : Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality. Body weight changes and any clinical signs of toxicity are recorded.

-

Necropsy : At the end of the observation period, a gross necropsy is performed on all animals.

-

Data Analysis : The results are used to estimate the LD50 value and determine the GHS acute toxicity category.

-

Skin and Eye Irritation/Corrosion Assessment (Based on OECD Guidelines 404 and 405, and in vitro alternatives)

These tests are designed to assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) damage to the skin and eyes upon contact.

-

Principle :

-

In vivo (Draize test) : The test substance is applied to the skin or into the eye of a test animal (typically a rabbit), and the resulting effects are scored at specific time points.

-

In vitro (alternative methods) : To reduce animal testing, various non-animal methods have been developed. These include using reconstructed human epidermis models to assess skin irritation and corrosion, and bovine corneal opacity and permeability (BCOP) tests for eye irritation.

-

-

Methodology (in vivo example) :

-

Application : A small amount of the test substance is applied to a shaved patch of skin or into the conjunctival sac of one eye of the test animal.

-

Observation and Scoring : The application site is examined for signs of erythema (redness), edema (swelling), and other signs of irritation or corrosion at specified intervals (e.g., 1, 24, 48, and 72 hours after application). For eye irritation, corneal opacity, iritis, and conjunctival redness and chemosis are scored.

-

Data Analysis : The scores are used to classify the substance according to its irritation or corrosion potential under GHS.

-

Diagrams

Logical Workflow for Safe Handling of this compound

References

- 1. This compound AldrichCPR 13096-96-3 [sigmaaldrich.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. safety.duke.edu [safety.duke.edu]

- 4. chemicalbook.com [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 9. carlroth.com [carlroth.com]

Methodological & Application

Application Notes: 4-Chloro-1H-indazole as a Versatile Scaffold for Kinase Inhibitors

Introduction

The 1H-indazole core is a privileged heterocyclic motif in medicinal chemistry, forming the structural basis for numerous biologically active compounds.[1] Its versatility allows for substitutions at various positions, leading to a wide spectrum of pharmacological activities, including the potent inhibition of protein kinases.[1] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[2][3] Consequently, the development of small molecule kinase inhibitors has become a major focus in drug discovery.[2] Among the various indazole derivatives, 4-Chloro-1H-indazole has emerged as a key building block for the synthesis of potent and selective kinase inhibitors targeting a range of kinases implicated in oncology.[4]

Structural Significance and Structure-Activity Relationships (SAR)

The 4-chloro substituent on the indazole ring plays a significant role in the binding of these inhibitors to the ATP-binding pocket of kinases. The chlorine atom can form crucial interactions, such as halogen bonds, with the kinase hinge region, contributing to the inhibitor's potency and selectivity.[5] Structure-activity relationship (SAR) studies have demonstrated that modifications at other positions of the this compound scaffold can be systematically explored to optimize inhibitory activity against specific kinases.[1][6] For instance, substitutions at the N1 and C3 positions of the indazole ring have been shown to significantly impact the potency and selectivity profile of the resulting inhibitors.[7]

Therapeutic Potential

The therapeutic potential of this compound-based kinase inhibitors is underscored by their activity against several important cancer targets, including Polo-like kinase 4 (PLK4), AXL receptor tyrosine kinase, and PIM kinases.

-

Polo-like Kinase 4 (PLK4) Inhibitors: PLK4 is a key regulator of centriole duplication and is overexpressed in various cancers.[8][9] Novel indazole-based PLK4 inhibitors derived from the this compound scaffold have demonstrated exceptional kinase inhibitory activity (IC50 < 0.1 nM) and potent antiproliferative effects against cancer cell lines.[8][9]

-

AXL Receptor Tyrosine Kinase Inhibitors: AXL is a member of the TAM (TYRO3, AXL, MER) receptor tyrosine kinase family and its overexpression is associated with poor prognosis and drug resistance in many cancers.[10][11] Fragment-based lead discovery approaches utilizing a 4-chloro-indazole fragment have led to the development of potent AXL inhibitors.[10] These inhibitors effectively block AXL signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, which are critical for cancer cell proliferation and survival.[11]

-

PIM Kinase Inhibitors: The PIM family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) are implicated in tumorigenesis by controlling cell cycle progression and proliferation.[12][13] The 3-(pyrazin-2-yl)-1H-indazole scaffold, which can be derived from this compound, has been identified as a promising starting point for developing pan-Pim inhibitors.[1]

Quantitative Data Summary

The following table summarizes the inhibitory activities of various kinase inhibitors derived from the this compound scaffold.

| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Cellular IC50 (µM) | Reference |

| C05 | PLK4 | < 0.1 | IMR-32 (neuroblastoma) | 0.948 | [8][9] |

| MCF-7 (breast cancer) | 0.979 | [8][9] | |||

| H460 (non-small cell lung cancer) | 1.679 | [8][9] | |||

| CZL-S092 | PLK4 | 0.9 | IMR-32 (neuroblastoma) | > 1 | [14] |

| SH-SY5Y (neuroblastoma) | > 1 | [14] | |||

| Compound 54 | AXL | 54 | - | - | [10] |

| AKE-72 (5) | BCR-ABLWT | < 0.5 | K-562 | GI50 < 0.01, TGI = 0.154 | [15] |

| BCR-ABLT315I | 9 | [15] | |||

| Compound 31 | Tpl2 | - | Monocytes (p-Erk assay) | Potent | [7] |

Experimental Protocols

General Synthesis of this compound[16]

This protocol describes a common method for the synthesis of this compound from 2-methyl-3-chloroaniline.

Materials:

-

2-methyl-3-chloroaniline

-

Potassium acetate

-

Chloroform

-

Acetic anhydride

-

Water

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO4)

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

Procedure:

-

In a round-bottomed flask, add 2-methyl-3-chloroaniline, potassium acetate, and chloroform.

-

Cool the mixture to 0 °C with stirring.

-

Slowly add acetic anhydride dropwise to the cooled mixture.

-

Allow the reaction mixture to warm to 25 °C and stir for 1 hour.

-

Heat the reaction to 60 °C and monitor for completion.

-

Once the reaction is complete, add water and THF, and cool the mixture to 0 °C.

-

Add LiOH and stir at 0 °C for 3 hours.

-

Add water and extract the product with EtOAc.

-

Combine the organic layers, dry over MgSO4, and concentrate under reduced pressure to yield this compound.

Biochemical Kinase Assay (General Protocol)[3][17][18]

This protocol provides a general framework for assessing the inhibitory activity of compounds against a target kinase. Specific substrates and conditions will vary depending on the kinase.

Materials:

-

Kinase enzyme

-

Kinase-specific substrate

-

ATP (at Km concentration for the specific kinase)

-

Test compounds (e.g., this compound derivatives) dissolved in DMSO

-

Assay buffer (optimized for pH and salt concentration)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add the test compound and the kinase enzyme.

-

Pre-incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Allow the reaction to proceed for a specified time (e.g., 2 hours) at room temperature.

-

Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubate for 30 minutes.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay (MTT Assay)[1]

This protocol measures the effect of kinase inhibitors on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, IMR-32)

-

Cell culture medium and supplements

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

-

Incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Visualizations

Caption: Workflow for kinase inhibitor development.

Caption: AXL signaling pathway inhibition.

Caption: PIM kinase signaling pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. reactionbiology.com [reactionbiology.com]

- 3. bellbrooklabs.com [bellbrooklabs.com]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, and structure–activity relationship studies of 4-substituted phenylpyrazolidinone derivatives as potent Ku70/80 targeted DNA-PK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of indazoles as inhibitors of Tpl2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pure.ed.ac.uk [pure.ed.ac.uk]

- 12. PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. PIM kinase inhibitors: Structural and pharmacological perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel indazole-based inhibitor of polo-like kinase 4 against cancer | BioWorld [bioworld.com]

- 15. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-1H-indazole

Welcome to the Technical Support Center for the synthesis of 4-Chloro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, frequently asked questions (FAQs), and detailed experimental protocols to improve the yield and purity of your synthesis.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis of this compound, particularly when using the common route from 3-chloro-2-methylaniline.

Q1: My yield of this compound is significantly lower than reported. What are the potential causes?

A1: Low yields can stem from several factors. One common issue is incomplete hydrolysis of the N-acetyl intermediate.[1] If the intermediate N-acetyl-4-chloro-1H-indazole is not fully converted to the final product, the overall yield will be reduced. Another potential cause is the use of suboptimal reagents. For instance, substituting isoamyl nitrite with the less expensive tert-butyl nitrite has been shown to be effective in an improved industrial synthesis.[1] Additionally, ensuring anhydrous conditions where necessary and maintaining the correct reaction temperatures are crucial for maximizing yield.

Q2: I am observing significant impurity formation. What are the common side products and how can I minimize them?

A2: A common side reaction is the formation of 2-chloro-6-fluorotoluene as a side-product when starting from 2-chloro-6-fluorobenzaldehyde in a Wolff-Kishner reduction.[1] When starting from 3-chloro-2-methylaniline, incomplete reaction or side reactions during the diazotization step can lead to various impurities. To minimize these, it is crucial to control the addition rate and temperature during the introduction of the nitrosating agent (e.g., isoamyl nitrite or tert-butyl nitrite). Purification of the intermediate N-acetyl-4-chloro-1H-indazole before the final hydrolysis step can also be critical to ensure a clean reaction and prevent carrying impurities through to the final product.[1]

Q3: What are the optimal reaction conditions for the synthesis of this compound from 3-chloro-2-methylaniline?

A3: A highly efficient protocol involves a two-step, one-pot synthesis. The key steps include the acetylation of 3-chloro-2-methylaniline, followed by diazotization and cyclization, and subsequent hydrolysis. An improved procedure with a 99% overall yield utilizes tert-butyl nitrite and sodium hydroxide for hydrolysis, which are more cost-effective than isoamyl nitrite and lithium hydroxide.[1] A detailed protocol is provided in the "Experimental Protocols" section below.

Q4: Is it necessary to purify the intermediate N-acetyl-4-chloro-1H-indazole?

A4: Yes, the purification of the N-acetyl intermediate is a key aspect of an improved synthesis protocol.[1] Failure to purify this intermediate can lead to incomplete hydrolysis in the subsequent step, which will lower the overall yield of the final product.[1]

Data Presentation

The following tables summarize quantitative data for the synthesis of this compound, highlighting the impact of different reagents and conditions on the yield.

Table 1: Comparison of Reagents and Yields for this compound Synthesis

| Starting Material | Nitrosating Agent | Hydrolysis Agent | Overall Yield | Reference |

| 3-chloro-2-methylaniline | Isoamyl nitrite | Lithium hydroxide | 100% (crude) | [2] |

| 3-chloro-2-methylaniline | tert-Butyl nitrite | Sodium hydroxide | 99% | [1] |

Experimental Protocols

High-Yield Synthesis of this compound from 3-Chloro-2-methylaniline

This protocol is adapted from an improved, cost-effective industrial synthesis.[1]

Step 1: Synthesis of N-acetyl-4-chloro-1H-indazole

-

To a solution of 3-chloro-2-methylaniline (1 equivalent) in a suitable solvent such as chloroform, add potassium acetate (1.2 equivalents).

-

Cool the mixture to 0 °C.

-

Slowly add acetic anhydride (3 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 1 hour.

-

Heat the mixture to 60 °C.

-

Add tert-butyl nitrite (2 equivalents) and stir overnight at 60 °C.

-

Work up the reaction to isolate the crude N-acetyl-4-chloro-1H-indazole.

-

Purify the intermediate by recrystallization.

Step 2: Hydrolysis to this compound

-

Dissolve the purified N-acetyl-4-chloro-1H-indazole in a mixture of water and THF.

-

Cool the solution to 0 °C.

-

Add sodium hydroxide (3.5 equivalents) and stir at 0 °C for 2 hours, monitoring the reaction by TLC.

-

After completion, evaporate the THF under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield this compound.

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for improving the yield of this compound synthesis.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: Troubleshooting Side Reactions in Indazole Synthesis

Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions encountered during their experiments. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions encountered during indazole synthesis?

A1: The synthesis of indazoles can be accompanied by several side reactions, largely dependent on the chosen synthetic route. The most prevalent issues include:

-

Formation of N-1 and N-2 Regioisomers: During N-alkylation or other N-substitutions of the indazole core, a mixture of N-1 and N-2 isomers is often formed. The ratio of these isomers is highly sensitive to reaction conditions.[1]

-

Dimer and Hydrazone Formation: In syntheses starting from precursors like salicylaldehyde and hydrazine, elevated temperatures can lead to the formation of hydrazone and dimer byproducts.[2]

-

Over-halogenation: When introducing halogen atoms to the indazole ring, it can be challenging to control the selectivity, leading to di- or tri-substituted products instead of the desired mono-substituted indazole.

-

N-Acylurea Byproduct Formation: In amide bond formation reactions using carbodiimide coupling agents, the formation of N-acylurea byproducts can occur.

-

Imine Bond Cleavage in Davis-Beirut Reaction: The key nitroso imine intermediate in the Davis-Beirut reaction can undergo hydrolysis, leading to cleavage of the imine bond, which competes with the desired cyclization.[3]

-

Formation of N-Oxides in Cadogan Cyclization: The Cadogan reductive cyclization can sometimes be interrupted, leading to the formation of 2H-indazole N-oxides as byproducts.[4][5]

Q2: How can I control the regioselectivity of N-alkylation to favor the N-1 or N-2 isomer?

A2: Controlling the N-1 versus N-2 regioselectivity is a critical challenge in indazole synthesis. The outcome is influenced by the choice of base, solvent, and the steric and electronic properties of substituents on the indazole ring.[1][6]

-

For preferential N-1 alkylation (thermodynamic product): The use of a strong base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) generally favors the formation of the more stable N-1 isomer.[1][6] Bulky substituents at the C3 position also sterically hinder attack at the N-2 position, thus promoting N-1 alkylation.[1]

-

For preferential N-2 alkylation (kinetic product): Polar aprotic solvents like dimethylformamide (DMF) with weaker bases such as potassium carbonate (K2CO3) can lead to a higher proportion of the N-2 isomer.[7] Mitsunobu conditions (triphenylphosphine and a dialkyl azodicarboxylate) in THF also tend to favor N-2 alkylation.[6][8] Additionally, electron-withdrawing groups at the C7 position can direct alkylation to the N-2 position.[6]

Q3: What are the key side products in the Davis-Beirut reaction and how can they be minimized?

A3: The Davis-Beirut reaction proceeds through a key nitroso imine intermediate.[9] A significant side reaction is the hydrolysis of this intermediate, which leads to imine bond cleavage and prevents the desired N-N bond formation and cyclization.[3] This is particularly problematic with N-aryl imines where the N-N bond formation is slower.[3]

To minimize this side reaction, it is crucial to control the amount of water in the reaction. While water can be beneficial in some cases, an excess can promote the undesired hydrolysis pathway.[3] The reaction can be performed under either basic or acidic conditions, and optimization of the catalyst and solvent system is key to favoring the desired cyclization.[10][11]

Q4: My Cadogan reductive cyclization is giving low yields and requires harsh conditions. How can I improve it?

A4: Traditional Cadogan cyclizations often require high temperatures (e.g., >150 °C) and can result in low yields.[4] A common issue is the incomplete reduction of the nitro group, which can lead to the formation of 2H-indazole N-oxide intermediates.[4][5]

To improve the reaction, milder, one-pot modifications have been developed. For instance, using tri-n-butylphosphine as the reducing agent in a solvent like isopropanol at a lower temperature (e.g., 80 °C) can significantly improve yields and substrate scope.[12][13] This one-pot approach, involving the condensation of an ortho-nitrobenzaldehyde with an amine followed by the reductive cyclization, avoids the need to isolate intermediates and enhances the practicality and safety of the procedure.[12][13]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in N-Alkylation of Indazoles

Symptoms: Your reaction produces a mixture of N-1 and N-2 alkylated indazoles that are difficult to separate, leading to low yields of the desired product.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor regioselectivity in indazole N-alkylation.

Quantitative Data:

| Indazole Substituent | Alkylating Agent | Base / Solvent | N-1 : N-2 Ratio | Total Yield (%) | Reference |

| 3-tert-butyl | Pentyl bromide | NaH / THF | >99 : <1 | >95 | [1] |

| 3-acetyl | Pentyl bromide | NaH / THF | >99 : <1 | >95 | [1] |

| 6-fluoro | 4-methoxybenzyl chloride | K2CO3 / DMF | 55 : 45 | 92 | [7] |

| 4-nitro | 1-Acetoxy-ribose | (CH3)3SiOTf / CH3CN | N-1 favored (thermodynamic) | 66 | [14] |

| 4-nitro | 1-Acetoxy-ribose | (CH3)3SiOTf / CH3CN | N-2 favored (kinetic) | 64 | [14] |

| 5-bromo-3-carboxylate | Isobutyl bromide | K2CO3 / DMF | 58 : 42 | 72 | [15] |

Experimental Protocols:

Protocol for N-1 Selective Alkylation [1]

-

To a solution of the substituted 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere.

-

Allow the suspension to stir at room temperature for 30 minutes.

-

Add the alkyl halide (1.2 eq) to the mixture.

-

Stir the reaction at room temperature or gently heat to 50 °C, monitoring progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol for Separation of N-1 and N-2 Isomers by Column Chromatography [7]

-

Load the crude mixture of N-1 and N-2 isomers onto a silica gel column.

-

Elute the column with a suitable solvent system. The polarity of the eluent should be optimized based on the polarity difference between the two isomers, as determined by TLC analysis. Common eluents include mixtures of hexane and ethyl acetate.

-

Collect fractions and analyze them by TLC to identify the fractions containing the pure isomers.

-

Combine the fractions of each pure isomer and concentrate under reduced pressure to obtain the isolated products.

Issue 2: Formation of Dimers and Hydrazones